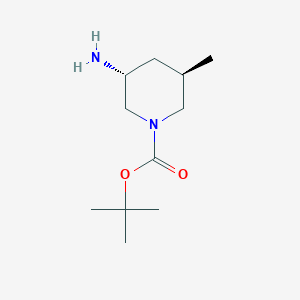![molecular formula C6H4N2O3S B6245768 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1784334-66-2](/img/no-structure.png)
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (6-oxo-5H6H-PTZ) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 6-oxo-5H6H-PTZ has been found to possess a range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-oxo-5H6H-PTZ has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In particular, it has been investigated for its ability to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 6-oxo-5H6H-PTZ is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2. It has also been suggested that it may act as an anti-inflammatory agent by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
6-oxo-5H6H-PTZ has been found to possess a range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to possess the ability to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-oxo-5H6H-PTZ in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has been found to possess a range of biochemical and physiological effects, making it useful for a variety of research applications. However, its use in laboratory experiments is limited by its relatively low solubility in organic solvents.
Zukünftige Richtungen
The potential future directions for 6-oxo-5H6H-PTZ research include further investigation into its mechanism of action, as well as its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to determine the optimum conditions for its synthesis and to develop methods for increasing its solubility in organic solvents. Finally, further research is needed to determine the potential toxicity of 6-oxo-5H6H-PTZ and to investigate its potential use as a drug.
Synthesemethoden
6-oxo-5H6H-PTZ can be synthesized through a multi-step process involving the reaction of 5-hydroxy-6H-pyrazolo[3,2-b][1,3]thiazol-6-one with ethyl chloroformate in the presence of pyridine, followed by the reaction of the resulting intermediate with hydrazine hydrate in the presence of triethylamine. The product is then purified using column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-ethyl-2-mercapto-1,3-thiazole. This intermediate is then reacted with hydrazine hydrate to form 5-ethyl-2-hydrazinyl-1,3-thiazole. The resulting compound is then cyclized with ethyl acetoacetate and acetic anhydride to form 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-ethyl-2-mercapto-1,3-thiazole", "Step 2: Reaction of 5-ethyl-2-mercapto-1,3-thiazole with hydrazine hydrate to form 5-ethyl-2-hydrazinyl-1,3-thiazole", "Step 3: Cyclization of 5-ethyl-2-hydrazinyl-1,3-thiazole with ethyl acetoacetate and acetic anhydride to form 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid" ] } | |
| 1784334-66-2 | |
Molekularformel |
C6H4N2O3S |
Molekulargewicht |
184.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



